Capadenoson

Cardiovascular Pharmacology GPCR Signaling Drug Safety Assessment

Why choose Capadenoson over generic A1AR agonists? Standard full agonists like CCPA/CPA cause severe bradycardia & AV block, limiting translational utility. Capadenoson is a partial A1AR agonist with a clean cardiac safety profile, plus unique biased A2BAR agonism (cAMP bias) absent in classical ligands. Clinically advanced to Phase IIa for atrial fibrillation/angina, it reduces infarct size 25-28% in vivo and improves LVEF. Ideal for dissecting biased signaling, dual A1/A2B modulation, or benchmarking novel chemotypes.

Molecular Formula C25H18ClN5O2S2
Molecular Weight 520.0 g/mol
CAS No. 544417-40-5
Cat. No. B1668272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapadenoson
CAS544417-40-5
SynonymsBAY 68-4986;  BAY-68-4986;  BAY68-4986;  Capadenoson
Molecular FormulaC25H18ClN5O2S2
Molecular Weight520.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO
InChIInChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31)
InChIKeyCITWCLNVRIKQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Capadenoson (CAS 544417-40-5): A Dual-Acting Partial Adenosine A1/A2B Agonist for Cardiovascular Research


Capadenoson (BAY 68-4986) is a synthetic, orally bioavailable, non-nucleoside small molecule . Originally developed as a selective partial agonist of the adenosine A1 receptor (A1AR) [1], subsequent research has identified it as a dual-acting ligand that also exhibits biased agonism at the adenosine A2B receptor (A2BAR) [2]. Capadenoson has advanced to Phase IIa clinical trials for atrial fibrillation and stable angina [3], and its preclinical profile demonstrates cardioprotective effects, including reduced infarct size and improved left ventricular ejection fraction in animal models of heart failure [4].

Beyond A1 Agonism: Why Capadenoson Cannot Be Readily Substituted by Standard Adenosine A1 Receptor Ligands


Generic substitution of adenosine A1 receptor (A1AR) ligands in cardiovascular research is problematic due to profound differences in intrinsic efficacy, subtype selectivity, and safety profiles. Standard full A1AR agonists like CCPA (2-chloro-N6-cyclopentyladenosine) and CPA (N6-cyclopentyladenosine) are potent tools but carry a high risk of causing severe bradycardia and atrioventricular (AV) block [1], which limits their translational potential [2]. Capadenoson differentiates itself as a partial A1AR agonist, providing functional selectivity with a significantly improved cardiac safety margin [3]. Furthermore, its unique and well-characterized biased agonism at the adenosine A2B receptor (A2BAR) [4] represents a distinct secondary pharmacology that is absent in classical A1AR agonists and is now recognized as a potential contributor to its cardioprotective profile. These specific attributes render simple substitution with other A1AR agonists invalid for experiments requiring translationally relevant cardioprotection without the confounding variable of severe bradyarrhythmias.

Quantitative Differentiation of Capadenoson Against Key Adenosine Receptor Comparators


Capadenoson vs. CCPA: Superior Cardiac Safety Profile via Partial A1AR Agonism

In a direct comparison of A1AR-mediated functional activity, capadenoson acts as a partial agonist, achieving a maximal effect (Emax) of 74% in GTPγS binding assays using human cortex membranes, compared to the full agonist CCPA which achieved 100% [1]. This partial agonism directly translates into an improved cardiac safety margin. In isolated perfused rat hearts, capadenoson did not reduce heart rate at concentrations up to 10 nM and caused only a 10% decrease at ≥10 µM. In stark contrast, the full agonist CCPA induces significant bradycardia and presents a risk of full atrioventricular (AV) block [2]. The EC50 for capadenoson in the GTPγS assay was 0.1 nM, compared to 0.3 nM for CCPA [1].

Cardiovascular Pharmacology GPCR Signaling Drug Safety Assessment

Capadenoson vs. NECA: Unique Biased Agonism at the Adenosine A2B Receptor

Capadenoson exhibits biased agonism at the adenosine A2B receptor (A2BAR), a property not shared by the non-selective adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine). Relative to NECA, capadenoson shows a clear preference for stimulating cAMP signal transduction over other downstream pathways such as Ca2+ mobilization, pERK1/2 phosphorylation, and IP1 accumulation [1]. Quantitative analysis using pEC50 values reveals this bias: capadenoson's pEC50 for cAMP is 8.94, compared to 6.20 for Ca2+ mobilization (≈550-fold bias), 6.12 for pERK (≈660-fold bias), and 5.03 for IP1 (≈8,100-fold bias) [2]. This demonstrates a distinct signaling profile compared to balanced agonists.

Molecular Pharmacology Biased Signaling GPCR Functional Selectivity

Capadenoson Receptor Binding Selectivity Profile Against Human Adenosine Receptors

Capadenoson exhibits high affinity and pronounced selectivity for the adenosine A1 (A1AR) and A2B (A2BAR) receptors over the A2A and A3 subtypes when tested on human receptors expressed in CHO cells. The compound demonstrates EC50 values of 0.66 nM for the A1 receptor and 1.1 nM for the A2B receptor [1]. In contrast, its potency at the A2A receptor is markedly lower, with an EC50 of 1,413 nM (>2,100-fold selectivity over A1), and its potency at the A3 receptor is 240 nM (>360-fold selectivity over A1) .

Receptor Pharmacology Binding Affinity Selectivity Profiling

Clinical Validation: Capadenoson Has Advanced to Phase IIa Trials for Atrial Fibrillation

Capadenoson is a clinically investigated compound, having successfully completed preclinical development and advanced to Phase IIa clinical trials. One such trial was specifically designed to investigate its effect on lowering ventricular heart rate in patients with persistent or permanent atrial fibrillation [1]. In this randomized, double-blind, placebo-controlled study, capadenoson was administered orally at a dose of 4 mg once daily for five days [2]. This clinical exposure provides valuable translational context and human safety data that is not available for many other research-grade adenosine receptor agonists.

Clinical Development Translational Research Atrial Fibrillation

In Vivo Cardioprotection: Capadenoson Reduces Infarct Size in a Preclinical Model of Ischemia-Reperfusion Injury

Capadenoson demonstrates robust cardioprotective efficacy in an in vivo rat model of ischemia-reperfusion injury. Intravenous administration of capadenoson resulted in a significant reduction in myocardial infarct size. Specifically, a dose of 0.1 mg/kg (i.v.) reduced infarct size by 25%, while a higher dose of 0.3 mg/kg (i.v.) led to a 28% reduction [1]. This functional outcome, achieved at low doses, underscores the compound's therapeutic potential in mitigating cardiac tissue damage following an ischemic event.

Cardiovascular Disease Ischemia-Reperfusion Injury In Vivo Pharmacology

Optimized Research Applications for Capadenoson Based on Its Unique Pharmacological Profile


Investigating GPCR Biased Signaling and Functional Selectivity

Capadenoson serves as an ideal tool compound for dissecting the mechanisms of biased agonism at the adenosine A2B receptor. Its unique signaling fingerprint, characterized by a strong preference for cAMP accumulation over Ca2+ mobilization, pERK, and IP1 pathways [1], allows researchers to correlate specific downstream signaling cascades with physiological or pathophysiological outcomes in cells endogenously expressing A2BARs, such as cardiac fibroblasts and cardiomyocytes [2].

Cardiovascular Disease Modeling with a Focus on Safety and Translational Relevance

For preclinical studies of atrial fibrillation, angina, or heart failure, capadenoson provides a translationally relevant pharmacological tool. Its established in vivo efficacy in reducing infarct size (25-28% at 0.1-0.3 mg/kg i.v.) [3] and improving cardiac function in heart failure models [4], combined with its favorable cardiac safety profile (partial A1AR agonism avoids severe AV block) [5] and clinical exposure [6], makes it superior to traditional full A1AR agonists that carry a high risk of bradyarrhythmias.

Pharmacological Dissection of Adenosine Receptor Subtype Contributions

With its dual high-affinity binding to human A1AR (EC50 = 0.66 nM) and A2BAR (EC50 = 1.1 nM), and high selectivity over A2A (>2,100-fold) and A3 (>360-fold) receptors [7], capadenoson enables researchers to simultaneously modulate the A1 and A2B receptors with a single ligand. This is particularly useful in complex biological systems, like isolated organ preparations or whole animals, where the interplay between these two receptor subtypes can be studied without the confounding influence of A2A or A3 receptor activation.

Validating New A1/A2B Dual Agonist Chemotypes in Drug Discovery

Capadenoson, as the clinically advanced prototype of this chemotype [8], is an essential reference standard for medicinal chemistry and screening campaigns aiming to discover or optimize novel dual A1AR/A2BAR agonists. Its well-characterized in vitro profile, oral bioavailability , and preclinical efficacy data provide a robust benchmark for evaluating new chemical entities and establishing structure-activity relationships for this target combination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capadenoson

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.